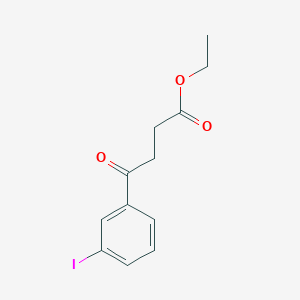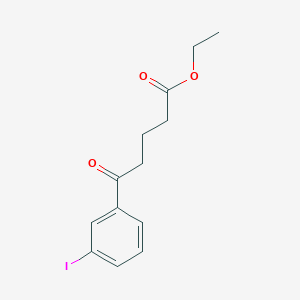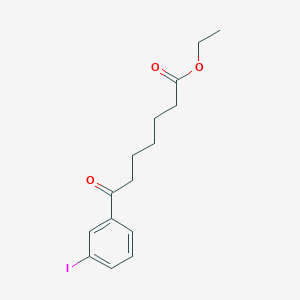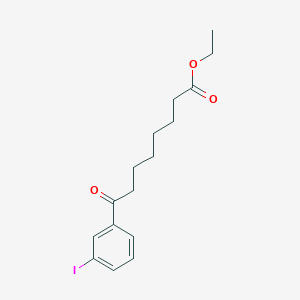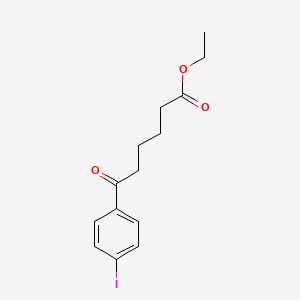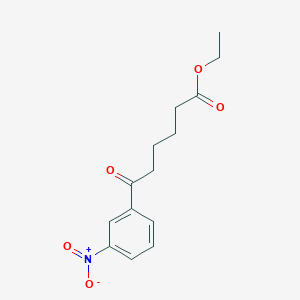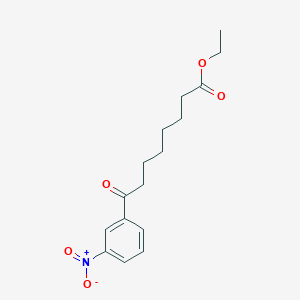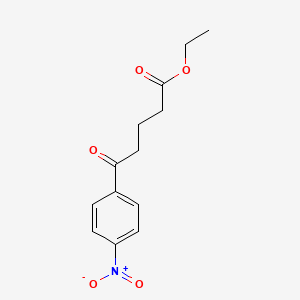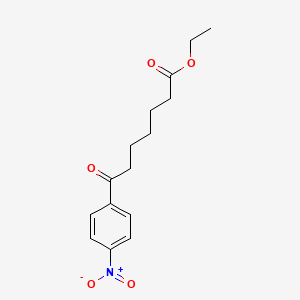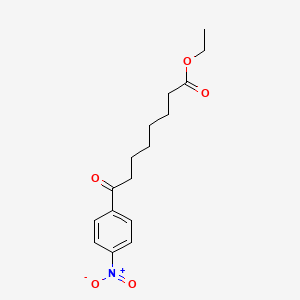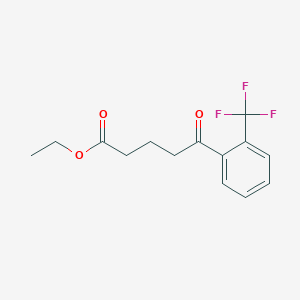
1-(2,4-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one, also known as DCFTPP, is a compound that has been used in a wide variety of scientific research and laboratory experiments. DCFTPP is a member of the phenylpropane family and has been used for a variety of purposes, including as a catalyst in synthetic organic chemistry, as a reagent in organic chemistry, and as an inhibitor of enzymes. DCFTPP has also been used to study the biochemical and physiological effects of certain drugs on the body.
Scientific Research Applications
Synthesis and Structural Analysis
- Chalcone derivatives of 1-(2,4-Dichlorophenyl) compounds have been synthesized using Claisen-Schmidt condensation, revealing significant molecular properties through crystal X-ray diffraction and FT-IR studies, which are crucial for understanding their chemical behavior and potential applications (Salian et al., 2018).
Antipathogenic Activity
- Thiourea derivatives, incorporating elements like 2,4,5-trifluorophenyl, exhibit notable antipathogenic activity, particularly against bacterial strains capable of forming biofilms. This indicates potential applications in developing new antimicrobial agents (Limban et al., 2011).
Molecular Interactions and Electronic Properties
- Detailed studies on compounds similar to 1-(2,4-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one, using methods like FT-IR and density functional methods, have provided insights into molecular interactions, hyperpolarizability, and electronic properties. Such research is vital for applications in materials science and electronics (Mary et al., 2015).
Applications in Polymerization and Catalysis
- Research on complexes involving partly fluorinated ligands, similar to this compound, shows their effectiveness as catalysts in polymerization, indicating their potential in manufacturing flexible, high-molecular-weight materials (Meier et al., 2003).
Enantioselective Synthesis
- The compound's related derivatives have been used in enantioselective synthesis, which is significant in creating specific stereoisomers for applications in pharmaceuticals and fine chemicals (Shimizu et al., 1996).
Crystallographic Studies
- Crystallographic studies of compounds closely related to this compound have been conducted to understand their structural characteristics, vital for predicting their reactivity and interactions in various applications (Shuang-hu, 2014).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3O/c16-9-2-3-10(11(17)7-9)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHCULWRITVPTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645030 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898778-54-6 |
Source


|
| Record name | 1-Propanone, 1-(2,4-dichlorophenyl)-3-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


